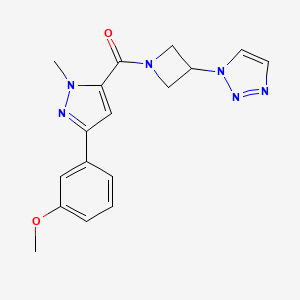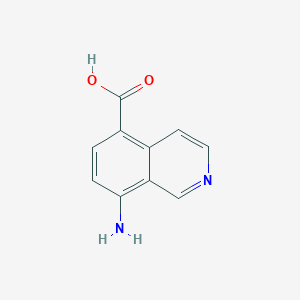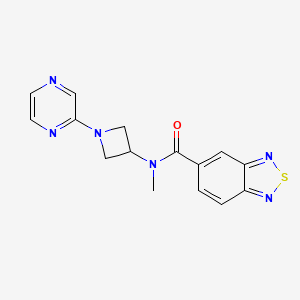
(R)-3-(4-bromophenyl)piperidine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-3-(4-bromophenyl)piperidine HCl, also known as 4-bromo-3-piperidinopropiophenone hydrochloride, is an organic compound that has been widely studied for its potential applications in synthetic chemistry and medicinal chemistry. The compound has a wide range of uses, from being used as a starting material for the synthesis of drugs and other compounds, to being used as a research tool to study the biochemical and physiological effects of various drugs.
Applications De Recherche Scientifique
Hydrophilic Interaction Chromatography
Hydrophilic interaction chromatography (HILIC) is an alternative to reversed-phase liquid chromatography for separating polar, weakly acidic, or basic samples. This technique is particularly useful for analyzing peptides, proteins, oligosaccharides, drugs, metabolites, and various natural compounds. The high organic content in HILIC mobile phases enhances ionization in electrospray ionization mass spectrometry, increasing the popularity of this method. HILIC's separation selectivity complements reversed-phase and other chromatographic modes, making it attractive for multidimensional applications in analyzing complex samples, including those containing “(R)-3-(4-bromophenyl)piperidine HCl” (Jandera, 2011).
Antioxidant Properties and Structure-Activity Relationships
Hydroxycinnamic acids (HCAs) exhibit significant biological properties, including antioxidant effects. Studies focused on structure-activity relationships (SARs) have generated more potent antioxidant molecules. Modifications in the aromatic ring and carboxylic function influence antioxidant activity, highlighting the importance of structural features for activity. This information is crucial for optimizing the structure of molecular leads, potentially relevant for derivatives of “(R)-3-(4-bromophenyl)piperidine HCl” to assess its antioxidant capabilities (Razzaghi-Asl et al., 2013).
HILIC-MS for Metabolomics
HILIC-MS/MS is an emerging tool in metabolomics, offering complementary insights to reverse-phase chromatographic separations. By retaining polar/ionic metabolites and providing compatibility with mass spectrometry, HILIC enhances the comprehensiveness of metabolite detection. This approach is suitable for analyzing amino acids, lipids, nucleotides, organic acids, pharmaceuticals, and specific metabolites in various biological systems, including those related to “(R)-3-(4-bromophenyl)piperidine HCl” applications (Tang et al., 2016).
Piper Species: Phytochemistry and Biological Activities
Piper species are known for their rich content of essential oils and secondary metabolites, exhibiting diverse biological effects on human health. These effects include antioxidant, antimicrobial, and therapeutic potentials against chronic disorders. The phytochemical diversity and biological activities of Piper species underscore the importance of exploring natural compounds, including “(R)-3-(4-bromophenyl)piperidine HCl,” for potential health benefits (Salehi et al., 2019).
Piperazine Derivatives: Therapeutic Uses
Piperazine derivatives have a broad spectrum of therapeutic uses, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory effects. Structural modifications on the piperazine nucleus significantly impact the medicinal potential of the resultant molecules. This insight is critical for drug discovery efforts involving piperazine derivatives, potentially including “(R)-3-(4-bromophenyl)piperidine HCl” (Rathi et al., 2016).
Propriétés
IUPAC Name |
(3R)-3-(4-bromophenyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h3-6,10,13H,1-2,7-8H2;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVMREVNYDUTMM-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-phenylpyrimidin-4-one](/img/structure/B2835120.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[3-(trifluoromethyl)phenyl]triazol-4-amine](/img/structure/B2835122.png)
![1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one](/img/no-structure.png)

![5-amino-1-[(3-fluorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2835129.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2835131.png)
![ethyl 4-(4-{[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]methyl}-1H-1,2,3-triazol-1-yl)benzoate](/img/structure/B2835136.png)

![1-(2-methoxyethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2835138.png)

